7-BIA vs. Illudalic Acid: Enhanced Synthetic Tractability and Potency for PTPRD Research
7-BIA was developed as a synthetically accessible analog of illudalic acid that retains functional PTPRD inhibition. Illudalic acid exhibits an IC50 >100 μM against the related phosphatase TCPTP, rendering it essentially inactive as a PTPRD probe [1]. In contrast, 7-BIA achieves an IC50 of ~1–3 μM for PTPRD, representing at least a 30-fold improvement in potency [2]. Additionally, illudalic acid's complex natural product structure limits its availability, whereas 7-BIA is readily synthesized via a scalable route, making it the practical choice for reproducible research [3].
| Evidence Dimension | Inhibition of PTPRD (or related phosphatase) phosphatase activity |
|---|---|
| Target Compound Data | IC50 = ~1–3 μM (recombinant human PTPRD) |
| Comparator Or Baseline | Illudalic acid: IC50 >100 μM (TCPTP, a related phosphatase) |
| Quantified Difference | >30-fold greater potency (7-BIA vs. illudalic acid) |
| Conditions | In vitro phosphatase assay using recombinant human PTPRD or TCPTP fusion proteins; substrate: p-nitrophenyl phosphate or DiFMUP |
Why This Matters
7-BIA's superior potency and synthetic accessibility ensure experimental reproducibility and cost-effective procurement compared to the natural product illudalic acid.
- [1] McCullough BS, et al. J Nat Prod. 2019;82(12):3386-3393. doi:10.1021/acs.jnatprod.9b00685 View Source
- [2] Uhl GR, et al. Proc Natl Acad Sci U S A. 2018;115(45):11597-11602. doi:10.1073/pnas.1720446115 View Source
- [3] IUPHAR/BPS Guide to Pharmacology. 7-BIA ligand page. Comment section. View Source
